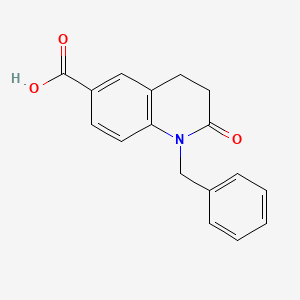

1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

描述

属性

IUPAC Name |

1-benzyl-2-oxo-3,4-dihydroquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c19-16-9-7-13-10-14(17(20)21)6-8-15(13)18(16)11-12-4-2-1-3-5-12/h1-6,8,10H,7,9,11H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYPUFIJXFELMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=C1C=C(C=C2)C(=O)O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657485 | |

| Record name | 1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88371-27-1 | |

| Record name | 1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Vilsmeier-Haack Formylation and Subsequent Transformations

The Vilsmeier-Haack reaction is used to introduce a formyl group at the 6-position of tetrahydroquinoline derivatives. For example, N-benzyl-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline can be selectively formylated to afford 6-formyl-N-benzyl derivatives. These aldehydes serve as key intermediates for further transformations such as oxidation or conversion to nitriles and amides.

- Treatment of 6-formyl-N-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with aqueous hydrogen peroxide was attempted to convert the aldehyde to the corresponding amide. However, this reaction predominantly yielded the nitrile derivative instead, likely due to the antioxidant properties of the tetrahydroquinoline fragment interfering with oxidation pathways.

N-Benzylation

N-Benzylation of the tetrahydroquinoline nitrogen can be achieved via alkylation reactions using benzyl halides or benzyl derivatives under basic conditions. This step is crucial to obtain the N-benzyl substituted tetrahydroquinoline scaffold.

Carboxylation at the 6-Position

The introduction of the carboxylic acid group at the 6-position is commonly achieved through oxidation of aldehyde intermediates or via ring closure reactions involving homophthalic anhydride and imines, which simultaneously form the tetrahydroisoquinoline ring and introduce the carboxyl group at the 6-position (or equivalent 4-position in isoquinolines). This method allows for the direct formation of 1-oxo-2,3,4-trisubstituted tetrahydroisoquinoline derivatives bearing a carboxyl group.

Cyclization via Bischler-Napieralski Reaction

The Bischler-Napieralski cyclization is a classical method to form the tetrahydroquinoline or tetrahydroisoquinoline core by cyclodehydration of β-phenylethylamine derivatives. This reaction is often followed by oxidation or reduction steps to install the 2-oxo group and other substituents.

Purification and Isolation

The final compound is typically isolated as its free acid form after neutralization of reaction mixtures. Purification methods include recrystallization, chromatography, and washing steps to remove impurities and side products.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material/Intermediate | Conditions/Notes | Product/Intermediate |

|---|---|---|---|---|

| 1 | N-Benzylation | Tetrahydroquinoline or precursor | Benzyl halide, base, solvent | N-Benzyl tetrahydroquinoline |

| 2 | Vilsmeier-Haack formylation | N-Benzyl tetrahydroquinoline | POCl3/DMF, controlled temperature | 6-Formyl-N-benzyl tetrahydroquinoline |

| 3 | Oxidation/Conversion | 6-Formyl-N-benzyl tetrahydroquinoline | Aqueous H2O2 attempted; may yield nitrile instead | 6-Nitrile or amide derivatives |

| 4 | Cyclization (Bischler-Napieralski) | β-Phenylethylamine derivatives | Acid catalyst (e.g., POCl3), heat | Tetrahydroquinoline core |

| 5 | Carboxylation via ring closure | Homophthalic anhydride + imines | One-step ring closure reaction | 1-Oxo-2,3,4-trisubstituted tetrahydroisoquinoline carboxylic acid |

| 6 | Purification | Reaction mixture | Neutralization, recrystallization, chromatography | Pure this compound |

Research Findings and Observations

Attempts to oxidize the 6-formyl intermediate to the corresponding amide using aqueous hydrogen peroxide at room temperature were unsuccessful, resulting instead in nitrile formation. This suggests that the tetrahydroquinoline ring exerts an antioxidant effect that influences the reaction pathway.

The reaction of homophthalic anhydride with imines is an efficient one-step method to form the tetrahydroisoquinoline ring system with a carboxyl group, demonstrating a versatile synthetic route for related compounds.

The Bischler-Napieralski reaction remains a cornerstone for constructing the tetrahydroquinoline skeleton, with subsequent functionalizations enabling access to a variety of substituted derivatives including this compound.

Purification techniques are critical to isolate the compound in high purity, with standard organic chemistry methods such as recrystallization and chromatography being effective.

化学反应分析

1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Anticancer Activity

Research indicates that 1-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance:

- Mechanism of Action : The compound is believed to inhibit specific kinases by competing with ATP for binding sites, disrupting cellular signaling pathways crucial for cancer cell growth .

- Case Studies : In vitro studies have demonstrated significant cytotoxicity against breast cancer cells at low micromolar concentrations.

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes:

- Kinase Inhibition : It has shown potential in inhibiting kinases involved in cancer progression and metastasis.

- Enzymatic Activity Modulation : The unique structure allows it to bind to specific proteins, enhancing its efficacy as an enzyme inhibitor .

Neuroprotective Effects

Emerging research suggests that compounds similar to this compound may have neuroprotective effects:

- Mechanism : The compound's ability to cross the blood-brain barrier allows it to interact with neural pathways potentially involved in neurodegenerative diseases .

- Research Findings : Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis .

Synthesis and Production

The synthesis of this compound typically involves multiple steps:

- Formation of the Quinoline Core : This can be achieved through a Pfitzinger reaction involving isatin derivatives and aromatic aldehydes.

- Benzylation : The quinoline core is benzylated using benzyl bromide.

- Carboxylic Acid Introduction : The final step includes the introduction of the carboxylic acid group through specific reaction conditions.

作用机制

The mechanism of action of 1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

相似化合物的比较

Structural Variations and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Physicochemical Properties

- Acidity : The carboxylic acid at C6 (pKa ~2–3) is common across analogues, but electron-withdrawing groups (e.g., F in 7-fluoro analogue) may lower its pKa .

- Melting Points: Limited data exist for the target compound, but related derivatives show wide melting ranges (e.g., 1-methyl analogue: ~128–130°C ; 2-oxo unsubstituted: 97% purity with unspecified m.p. ).

Commercial Availability and Purity

- The target compound is available at ≥98% purity (e.g., Hairui Chemical) , while analogues like 1-methyl and 2-oxo derivatives are also commercially accessible .

- Pricing varies significantly: 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is priced at $7.00/250 mg, whereas halogenated derivatives (e.g., 8-chloro) cost $564.00/1 g .

生物活性

Overview

1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound features a unique structure characterized by a quinoline core substituted with a benzyl group, an oxo group, and a carboxylic acid group. Its molecular formula is C₁₇H₁₅NO₃, and it has a molecular weight of 281.31 g/mol.

The synthesis of this compound typically involves multi-step organic reactions. Common methods include the condensation of benzylamine with quinoline derivatives followed by oxidation and carboxylation reactions. The compound exhibits various chemical reactivity including oxidation, reduction, and substitution reactions .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. For instance, studies have shown that related compounds can inhibit tubulin polymerization and induce apoptosis in cancer cell lines such as HeLa and K562. The mechanism involves arresting the cell cycle at the G2/M phase and targeting specific pathways related to apoptosis .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. Its structural similarities to known antibiotics suggest potential efficacy against various bacterial strains. The presence of the quinoline moiety is often associated with enhanced antimicrobial activity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It can bind to enzymes and receptors involved in critical biological pathways, modulating their activity. This interaction leads to various biological effects such as apoptosis in cancer cells and inhibition of bacterial growth .

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with similar derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Quinoline-7-carboxylic acid | Structure | Antimicrobial |

| 1-Benzyl-3-oxo-piperidine-4-carboxylic acid | Structure | Anticancer |

The unique substitution pattern of this compound contributes to its distinct chemical and biological properties compared to these derivatives .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Antiproliferative Activity : A compound structurally related to 1-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline was found to exhibit IC50 values as low as 0.071 μM against SMMC-7721 cell lines, indicating strong antiproliferative effects .

- Apoptosis Induction : Research demonstrated that certain derivatives could induce apoptosis in Jurkat cells through caspase activation pathways .

常见问题

Q. How can synthetic byproducts be minimized during large-scale production?

- Methodological Answer :

- Process intensification : Use flow chemistry to control residence time and temperature.

- Catalyst recycling : Immobilize AlCl₃ on silica to reduce waste and improve reproducibility.

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。